1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one is a chemical compound that features a benzodioxole ring system. This structure is known for its presence in various natural and synthetic compounds exhibiting a broad spectrum of biological activities. The compound’s unique structure makes it a subject of interest in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one typically involves the acylation of 1,3-benzodioxole. This process can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions often include the use of methanol, water, and tetrahydrofuran (THF) as solvents, with sodium hydroxide as a base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and recyclable catalysts suggests a move towards more sustainable and efficient production processes.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one exerts its effects involves the modulation of microtubule assembly. This compound can suppress tubulin polymerization or stabilize microtubule structure, leading to mitotic blockade and cell apoptosis. The molecular targets include tubulin and related pathways involved in cell division .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-propanone: Used as a precursor in the synthesis of various psychoactive substances.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-methylsulfanylpropan-1-one stands out due to its unique combination of a benzodioxole ring and a methylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly makes it particularly valuable in cancer research and treatment .
Properties
CAS No. |
89017-45-8 |
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Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-methylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12O3S/c1-7(15-2)11(12)8-3-4-9-10(5-8)14-6-13-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
YCCCANDJXFASPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)SC |
Origin of Product |
United States |
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